
6-Fluoro-2-methylquinolin-8-amine
Vue d'ensemble
Description
“6-Fluoro-2-methylquinolin-8-amine” is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, often involves various protocols. For instance, the Combes/Conrad–Limpach reaction is a condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a fluorine atom at the 6th position and a methyl group at the 2nd position . The presence of the nitrogen atom in the quinoline core makes it a heterocyclic compound .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C10H9FN2 and it has a molecular weight of 176.19 .
Applications De Recherche Scientifique
Antibacterial Properties
- Synthesis and Antibacterial Properties: 6-Fluoro-2-methylquinolin-8-amine derivatives exhibit significant antibacterial activity. Research has shown that certain derivatives, particularly those with lipophilic groups, enhance activity against gram-positive strains such as S. aureus, with minimum inhibitory concentration (MIC) values around 2-5 microg/mL (Al-Hiari et al., 2007).
Synthetic Applications
- Synthesis of Quinolinone Derivatives: A method has been developed for synthesizing 1-substituted 3-nitroquinolin-4(1H)-ones, using this compound derivatives. This synthesis involves a nucleophilic cyclization reaction, highlighting the compound's utility in creating structurally diverse quinolones (Rádl & Chan, 1994).
Neuroimaging Research
- Neurofibrillary Tangles Imaging: A fluorine-18 labelled derivative of this compound, [18 F]MK-6240, has been developed for positron emission tomography (PET) imaging of neurofibrillary tangles in Alzheimer's disease patients. This illustrates the compound's potential in neurological research and diagnostics (Collier et al., 2017).
Antimicrobial Activity
- Novel Antibacterial Agents: Research on 5-amino-6-methylquinoline derivatives, structurally related to this compound, has revealed that the absence of a C6 fluorine atom does not diminish antibacterial potency, suggesting the potential of these compounds in developing new antibacterial agents (Hong, Se-Ho, & Kim, 1997).
Synthetic Chemistry
- Synthesis of Fluorinated Quinolines: A study on the acylative kinetic resolution of racemic fluorinated quinolines, including 6-fluoro-2-methylquinoline, showed that the presence of fluorine atoms in these compounds enhances stereoselectivity in chemical reactions. This research underscores the importance of such compounds in synthetic chemistry (Gruzdev et al., 2013).
Chemical Sensing and Imaging
- Brain Imaging in Alzheimer Dementia Patients: 18F-MK-6240, derived from this compound, has been used in brain imaging studies of Alzheimer's disease patients. It shows promise in identifying neurofibrillary tangles, a hallmark of Alzheimer's pathology, using PET scans. This application highlights its potential in neuroimaging and diagnostics (Lohith et al., 2018).
Pharmacological Research
- Potential Antidepressant Action: Research on 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a related compound to this compound, has shown antidepressant-like effects in animal models. This study demonstrates the potential of fluoroquinoline derivatives in developing new treatments for mental health disorders (Pesarico et al., 2017).
Propriétés
IUPAC Name |
6-fluoro-2-methylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFKMHDCTZLCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491436 | |
| Record name | 6-Fluoro-2-methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61854-64-6 | |
| Record name | 6-Fluoro-2-methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



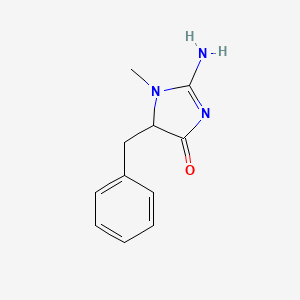

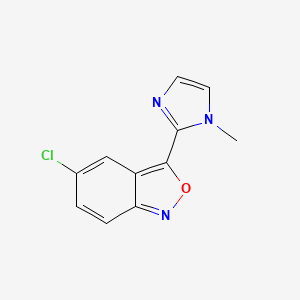
![4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3355083.png)
![4-Methyl-1,5-dihydropyrido[3,2-b]indol-2-one](/img/structure/B3355091.png)
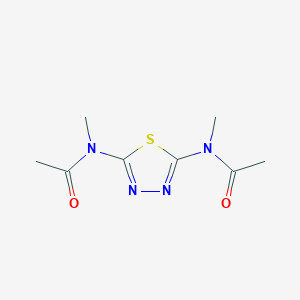

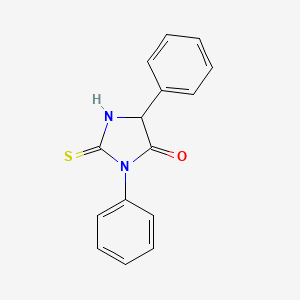
![(5,7-Dimethylimidazo[1,2-c]pyrimidin-2-yl)acetic acid](/img/structure/B3355118.png)
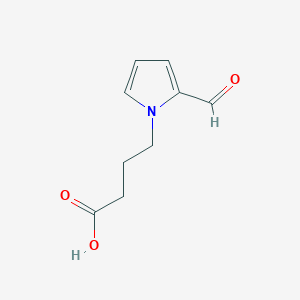
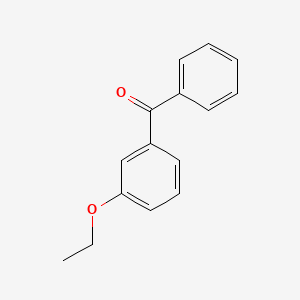
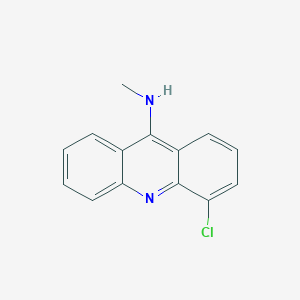
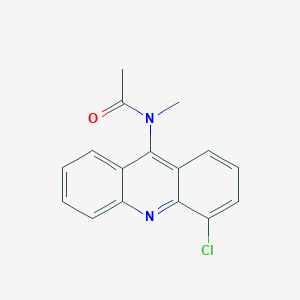
![1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-](/img/structure/B3355145.png)